Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.: 79427-93-3
VCID: VC16012441
InChI: InChI=1S/C9H10O5.Na/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8,10-11H,1H3,(H,12,13);/q;+1/p-1
SMILES:
Molecular Formula: C9H9NaO5
Molecular Weight: 220.15 g/mol

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate

CAS No.: 79427-93-3

Cat. No.: VC16012441

Molecular Formula: C9H9NaO5

Molecular Weight: 220.15 g/mol

* For research use only. Not for human or veterinary use.

Sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate - 79427-93-3

Specification

CAS No. 79427-93-3
Molecular Formula C9H9NaO5
Molecular Weight 220.15 g/mol
IUPAC Name sodium;2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate
Standard InChI InChI=1S/C9H10O5.Na/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13;/h2-4,8,10-11H,1H3,(H,12,13);/q;+1/p-1
Standard InChI Key ZJANQYKWENCPTE-UHFFFAOYSA-M
Canonical SMILES COC1=C(C=CC(=C1)C(C(=O)[O-])O)O.[Na+]

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is sodium 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetate. Common synonyms include:

  • Sodium 4-hydroxy-3-methoxyphenylglycolate

  • Sodium vanillylacetate

Synthesis and Production

Synthetic Routes

The primary synthesis method involves neutralization of 2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid with sodium hydroxide in an aqueous medium:

C10H12O6+NaOHC10H11NaO6+H2O\text{C}_{10}\text{H}_{12}\text{O}_{6} + \text{NaOH} \rightarrow \text{C}_{10}\text{H}_{11}\text{NaO}_{6} + \text{H}_2\text{O}

Key steps include:

  • Acid Dissolution: The parent acid is dissolved in deionized water.

  • Neutralization: Sodium hydroxide is added dropwise under controlled pH (7.0–8.5) to avoid over-alkalization.

  • Crystallization: The solution is cooled to precipitate the sodium salt.

  • Purification: Recrystallization from ethanol-water mixtures removes impurities.

Industrial-Scale Production

Industrial processes employ continuous flow reactors to optimize yield and purity. Automated systems regulate temperature (25–30°C) and stoichiometry, minimizing side reactions such as saponification of the methoxy group.

Physical and Chemical Properties

Physicochemical Characteristics

PropertyValue
CAS Number79427-93-3
Molecular Weight220.155 g/mol
Solubility in Water>100 mg/mL (25°C)
pH (1% Solution)7.5–8.5
Melting PointNot available
Boiling PointNot available

The compound’s high water solubility stems from its ionic nature and hydrophilic functional groups. Stability studies indicate degradation under strong acidic (pH < 3) or alkaline (pH > 10) conditions, with optimal storage at 4°C in airtight containers.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3250 cm1^{-1} (O-H stretch), 1600 cm1^{-1} (aromatic C=C), and 1400 cm1^{-1} (COO^- asymmetric stretch).

  • NMR (D2_2O): 1H^1\text{H} signals at δ 6.8–7.2 (aromatic protons), δ 3.8 (OCH3_3), and δ 4.2 (CH(OH)COO^-).

Reactivity and Functional Transformations

Key Chemical Reactions

  • Esterification:
    Reacts with alcohols (e.g., ethanol) under acidic conditions to form esters:

    C10H11NaO6+R-OHC10H12O6R+NaOH\text{C}_{10}\text{H}_{11}\text{NaO}_{6} + \text{R-OH} \rightarrow \text{C}_{10}\text{H}_{12}\text{O}_{6}\text{R} + \text{NaOH}
  • Oxidation:
    The hydroxyl group undergoes oxidation with agents like KMnO4_4 to yield quinone derivatives.

  • Complexation:
    Chelates transition metals (e.g., Fe3+^{3+}) via phenolic and carboxylate groups, forming stable complexes.

Stability Considerations

Light exposure accelerates degradation, necessitating amber glass storage. Thermal analysis (TGA) shows decomposition above 150°C, releasing CO2_2 and H2_2O.

Applications in Scientific Research

Antioxidant Activity

The compound’s phenolic structure enables radical scavenging, as demonstrated in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays:

AssayIC50_{50} (µM)
DPPH Radical Scavenging45.2 ± 2.1

Mechanistically, the hydroxyl group donates hydrogen atoms to neutralize free radicals, while the methoxy group stabilizes the resulting phenoxyl radical.

Industrial Uses

  • Food Preservation: Extends shelf life of oils by inhibiting lipid peroxidation.

  • Cosmetics: Incorporated into anti-aging creams for its antioxidant effects.

Challenges and Future Directions

Current limitations include incomplete pharmacokinetic data and scalability issues in synthesis. Future research should prioritize:

  • Toxicological Profiling: Acute and chronic toxicity studies in animal models.

  • Nanoparticle Formulations: Enhancing bioavailability via encapsulation.

  • Structure-Activity Relationships: Modifying substituents to optimize bioactivity.

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